1,3-Bis(4-hydroxyphenyl)adamantane

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,3-Adamantanediyl)diphenol typically involves the reaction of phenol with 1,3-adamantanediol. One common method includes dissolving phenol in trifluoroacetic acid (TFA) and treating it with 1,3-adamantanediol. The mixture is then heated at reflux for 20 hours. After cooling, the reaction mixture is quenched with water, leading to the precipitation of the product .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the described synthetic route can be scaled up for industrial applications. The use of TFA and controlled reflux conditions are critical for achieving high yields and purity in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,3-Adamantanediyl)diphenol undergoes various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4,4’-(1,3-Adamantanediyl)diphenol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the production of advanced materials, including high-performance plastics and resins

Mechanism of Action

The mechanism of action of 4,4’-(1,3-Adamantanediyl)diphenol involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds and participate in redox reactions, influencing biological pathways. The adamantane core provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Similar Compounds

4,4’-(Hexafluoroisopropylidene)diphenol: Similar structure but with hexafluoroisopropylidene instead of adamantane.

4,4’-(9-Fluorenylidene)diphenol: Contains a fluorenylidene core.

4,4’-Sulfonyldiphenol: Features a sulfonyl group instead of adamantane

Uniqueness

4,4’-(1,3-Adamantanediyl)diphenol is unique due to its adamantane core, which imparts exceptional thermal stability and rigidity. This makes it particularly valuable in applications requiring high-performance materials .

Properties

IUPAC Name |

4-[3-(4-hydroxyphenyl)-1-adamantyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16,23-24H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLWYVQYADCTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403455 | |

| Record name | 4,4'-(1,3-Adamantanediyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37677-93-3 | |

| Record name | 4,4'-(1,3-Adamantanediyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

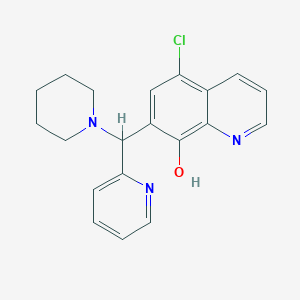

Feasible Synthetic Routes

Q1: How does AdDP interact with estrogen receptors, and what are the downstream effects?

A1: AdDP demonstrates binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). [] Research suggests that AdDP exhibits a higher binding affinity for ERβ compared to the known ER ligand 4-hydroxytamoxifen (4OHT). [] This binding leads to conformational changes in the receptors, influencing their interaction with estrogen response elements (EREs) and potentially impacting downstream gene expression. [] Specifically, AdDP binding to ERβ results in a higher affinity for the human pS2 ERE compared to 4OHT. []

Q2: What is known about the potential toxicity of AdDP?

A2: Studies using the nematode Caenorhabditis elegans indicate that AdDP can exert sublethal toxicity, particularly affecting fecundity and reproduction. [] Exposing C. elegans to AdDP for multiple generations revealed a significant decrease in worm populations at concentrations significantly lower than the lethal concentration (LC50). [] The research suggests that AdDP may interfere with hatching processes and potentially cause developmental abnormalities in the reproductive system. []

Q3: How does the structure of AdDP compare to other adamantane derivatives and their respective estrogenic activities?

A3: AdDP, with its two phenol rings linked by an adamantane group, exhibits a greater binding affinity for both ERα and ERβ compared to 4-(1-adamantyl)phenol (AdP), which only has one phenol ring. [] In contrast, 2-(1-adamantyl)-4-methylphenol (AdMP) does not bind to ERs. [] This difference in activity highlights the importance of the diphenol structure in AdDP for effective ER binding and suggests a structure-activity relationship.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B1225740.png)

![3-[[5-bromo-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindol-7-yl]sulfonyl]-N-[(5-methyl-2-furanyl)methyl]propanamide](/img/structure/B1225742.png)

![N-[3-(1-azepanyl)propyl]-2-(4-morpholinyl)-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B1225744.png)

![2-(3-thiophenyl)acetic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1225745.png)

![6-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]hexanoic acid](/img/structure/B1225749.png)

![4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1225750.png)

![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid methyl ester](/img/structure/B1225754.png)